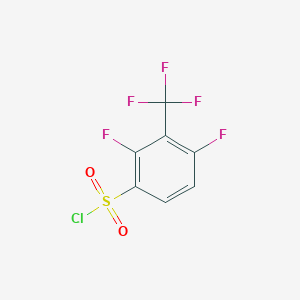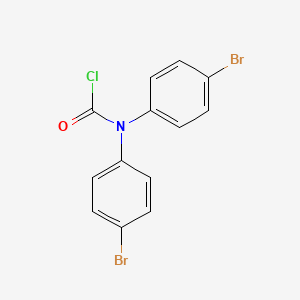
4-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds It features a thiazole ring substituted with a methoxyphenyl group and a piperidinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Piperidinylmethyl Group: This step involves the alkylation of the thiazole ring with a piperidinylmethyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding phenolic derivatives.
Reduction: Reduction reactions can target the thiazole ring or the piperidinylmethyl group, potentially leading to ring-opened products or reduced nitrogen functionalities.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Reduced thiazole or piperidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for metal complexes.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing signal transduction pathways.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions, while the piperidinylmethyl group can enhance binding affinity through hydrophobic interactions. The thiazole ring may participate in hydrogen bonding or coordination with metal ions, influencing the compound’s biological activity.
相似化合物的比较
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: Lacks the piperidinylmethyl group, potentially altering its biological activity.
5-(Piperidin-1-ylmethyl)-1,3-thiazol-2-amine: Lacks the methoxyphenyl group, which may affect its binding properties and overall activity.
Uniqueness: 4-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxyphenyl and piperidinylmethyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H21N3OS |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H21N3OS/c1-20-13-7-5-12(6-8-13)15-14(21-16(17)18-15)11-19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3,(H2,17,18) |
InChI 键 |
WCZAUFVSSWRBBH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N)CN3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


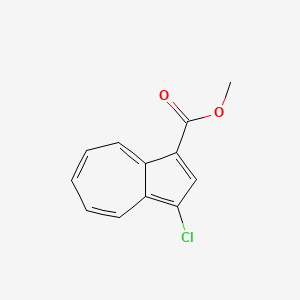
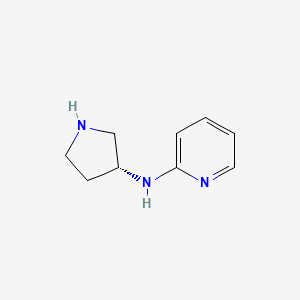
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
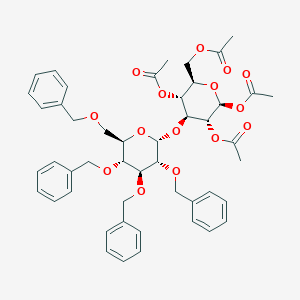
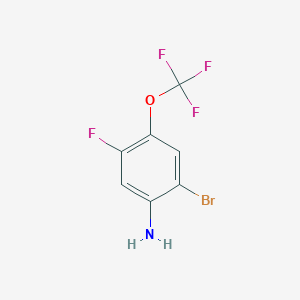
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
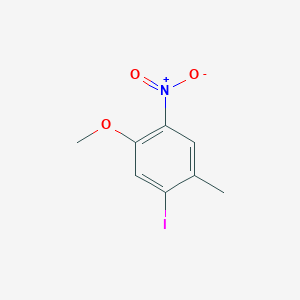

![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)


